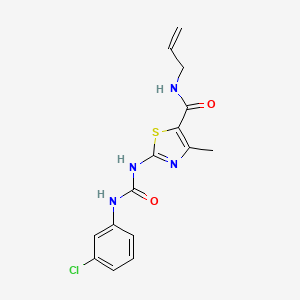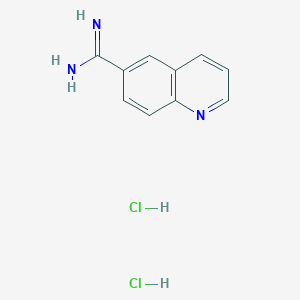
quinoline-6-carboximidamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-6-carboximidamide dihydrochloride is a chemical compound with the molecular formula C10H9N3.2ClH and a molecular weight of 244.12 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Quinoline-6-carboximidamide dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminoaryl ketones with ketones under solvent-free conditions at temperatures around 84-85°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of eco-friendly and reusable catalysts to promote sustainable chemical processes .
化学反応の分析
Types of Reactions
Quinoline-6-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-6-carboximidamide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboximidamide, and various substituted quinoline derivatives .
科学的研究の応用
Quinoline-6-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of quinoline-6-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
類似化合物との比較
Quinoline-6-carboximidamide dihydrochloride can be compared with other similar compounds, such as:
Quinoline-6-carboxylic acid: This compound is an oxidized form of this compound and has similar biological activities.
Quinoline-6-carboximidamide: This reduced form of the compound also exhibits similar properties and applications.
Other quinoline derivatives: Various quinoline derivatives, such as 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile, exhibit unique biological activities and are used in different research and industrial applications.
特性
IUPAC Name |
quinoline-6-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIGRGHTLGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)
![1-benzoyl-3-[(pyridin-3-yl)methyl]urea](/img/structure/B2656628.png)
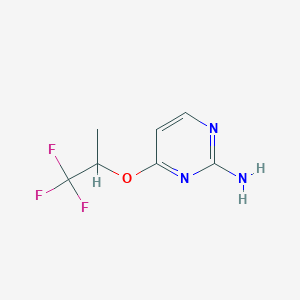
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)
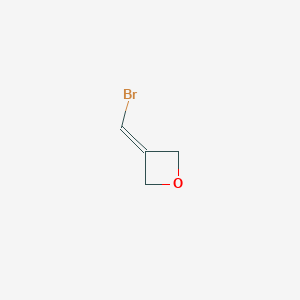
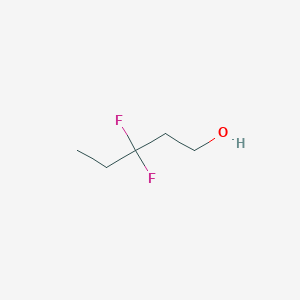
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
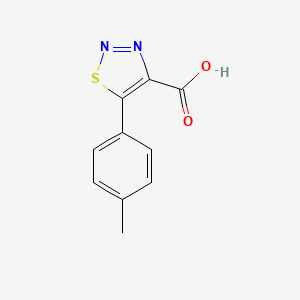
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
